Ethyl 2,6-dichloro-5-methylpyridine-3-carboxylate
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Overview
Description
Ethyl 2,6-dichloro-5-methylpyridine-3-carboxylate is a chemical compound belonging to the pyridine family It is characterized by the presence of two chlorine atoms at positions 2 and 6, a methyl group at position 5, and an ethyl ester group at position 3 on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,6-dichloro-5-methylpyridine-3-carboxylate typically involves the chlorination of 5-methylpyridine-3-carboxylic acid followed by esterification. One common method includes the following steps:
Chlorination: 5-methylpyridine-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to introduce chlorine atoms at positions 2 and 6.
Esterification: The resulting 2,6-dichloro-5-methylpyridine-3-carboxylic acid is then reacted with ethanol in the presence of a catalyst such as sulfuric acid (H₂SO₄) to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-dichloro-5-methylpyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Oxidation: Oxidative reactions can modify the methyl group or the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in an appropriate solvent (e.g., methanol) under reflux conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of reduced pyridine derivatives.
Oxidation: Formation of oxidized pyridine derivatives or carboxylic acids.
Scientific Research Applications
Ethyl 2,6-dichloro-5-methylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,6-dichloro-5-methylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of chlorine atoms and the pyridine ring structure can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Ethyl 2,6-dichloro-5-methylpyridine-3-carboxylate can be compared with other similar compounds, such as:
2,6-Dichloro-3-methylpyridine: Lacks the ethyl ester group, which may affect its reactivity and applications.
5-Ethyl-2-methylpyridine: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.
2,6-Dichloropyridine: Lacks the methyl and ethyl ester groups, leading to different applications and reactivity.
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2,6-dichloro-5-methylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-3-14-9(13)6-4-5(2)7(10)12-8(6)11/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJQJBGNFQXCJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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